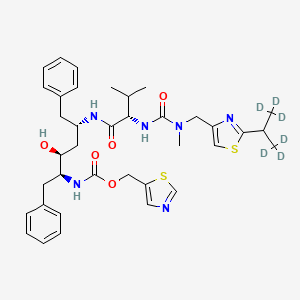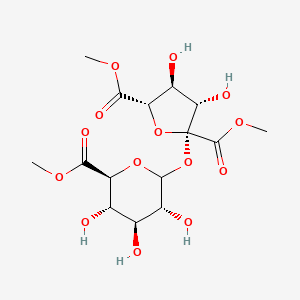
1,6,6'-三羧酸蔗糖三甲酯
描述
Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of three carboxylate groups and three methyl ester groups attached to the sucrose molecule. It has a molecular formula of C17H26O14 and a molecular weight of 454.38 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .
科学研究应用
Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in carbohydrate chemistry for the synthesis of complex sugar derivatives.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers
作用机制
Action Environment
Environmental factors matter:
: Polat, T., & Linhardt, R. J. (2001). Syntheses and applications of sucrose-based esters. Journal of Surfactants and Detergents, 4(4), 415–421. Link : Santa Cruz Biotechnology. Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester. Link : Veeprho. Product details for Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester. Link
生化分析
Biochemical Properties
Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases. These interactions often involve the esterification of the carboxylate groups, which can influence the enzyme’s activity and stability. Additionally, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can bind to specific proteins, altering their conformation and function .
Cellular Effects
Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may enhance or inhibit the phosphorylation of proteins involved in signal transduction, thereby affecting gene expression and cellular metabolism. Furthermore, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can impact cellular energy production by altering the activity of enzymes in the glycolytic pathway .
Molecular Mechanism
The molecular mechanism of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it may inhibit glycosidases by binding to their active sites, preventing substrate access. Conversely, it can activate glycosyltransferases by stabilizing their active conformations. Additionally, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects. Understanding these dosage effects is essential for determining the safe and effective use of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester in experimental settings .
Metabolic Pathways
Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of complex carbohydrates. These interactions can affect metabolic flux and alter the levels of key metabolites. Additionally, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester may impact the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .
Transport and Distribution
Within cells and tissues, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can influence its activity and function, as it may accumulate in specific regions where it exerts its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester typically involves the esterification of sucrose with trimethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a suitable solvent such as methanol or acetone .
Industrial Production Methods
The scalability of the process depends on the availability of high-purity sucrose and the efficiency of the esterification reaction .
化学反应分析
Types of Reactions
Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Sucrose 6’-Acetate: Another ester derivative of sucrose with different functional groups.
Sucrose Octasulfate: A sulfate ester of sucrose with distinct chemical properties.
Sucrose Heptasulfate Potassium Salt: A potassium salt derivative of sucrose with multiple sulfate groups.
Uniqueness
Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. The presence of three carboxylate and three methyl ester groups makes it particularly useful in research applications involving carbohydrate chemistry and enzyme interactions .
属性
IUPAC Name |
dimethyl (2R,3S,4S,5S)-3,4-dihydroxy-2-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxolane-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3/t4-,5-,6+,7+,8-,9-,10-,13?,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNUCPKHMXLNIK-ISVXLRAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)C(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858412 | |
| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289711-92-8 | |
| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



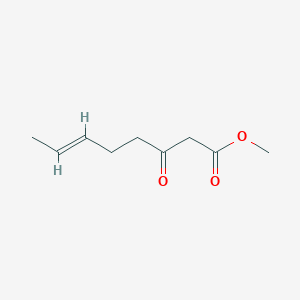
![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1140302.png)
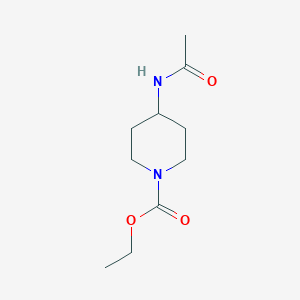
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
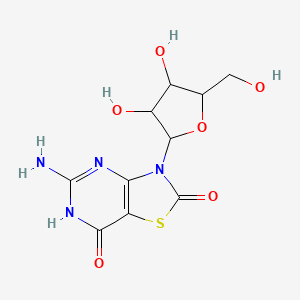
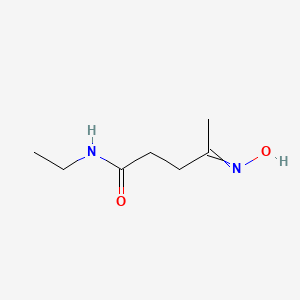
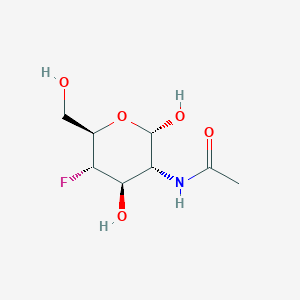
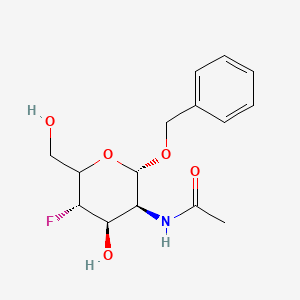
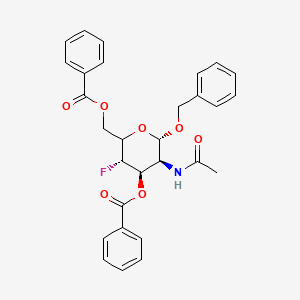

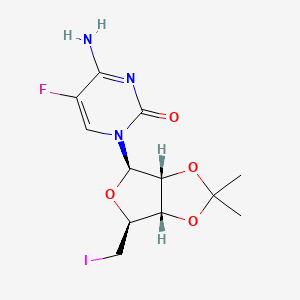
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)
